Differential Primary Target Engagement Versus 6-Bromo Regioisomer (UBP608): NMDA Receptor vs. 12-Lipoxygenase
The most critical differentiation from the well-characterized 6-bromo isomer (UBP608) lies in primary pharmacology. UBP608 acts as a negative allosteric modulator (NAM) at GluN1/GluN2A NMDARs with a reported IC50 of 18.6 µM, while its activity at GluN2C/D-containing receptors is substantially weaker (IC50 ~200 µM), establishing a selectivity profile for the GluN2A subunit [1]. In contrast, the 5-bromo isomer does not share this NMDAR NAM profile; its primary bioactivity annotation in ChEMBL is the in vitro inhibition of platelet 12-lipoxygenase, tested at a concentration of 30 µM [2]. This represents a complete shift in primary protein target class (ion channel vs. metabolic enzyme), constituting a qualitative rather than merely quantitative difference in biological signature.
6‑bromo (UBP608): GluN2A NMDAR NAM IC50 = 18.6 µM; GluN2C/D ~200 µM
| Evidence Dimension | Primary target engagement and associated IC50 |
|---|---|
| Target Compound Data | Platelet 12-lipoxygenase inhibition at 30 µM (ChEMBL annotation, specific % inhibition or IC50 value not publicly disclosed) |
| Comparator Or Baseline | 6-bromo isomer (UBP608): GluN1/GluN2A NMDAR NAM IC50 = 18.6 µM; GluN2C/D IC50 ~200 µM |
| Quantified Difference | Qualitative difference in target class (NMDAR vs. 12-LOX); no overlapping pharmacology demonstrated. |
| Conditions | 5-bromo isomer: Cell-free enzyme assay (platelet 12-LOX); 6-bromo isomer: Electrophysiological recording on recombinant NMDARs expressed in Xenopus laevis oocytes. |
Why This Matters
For researchers screening for 12-lipoxygenase inhibitors or seeking a coumarin core devoid of NMDAR modulatory activity, the 5-bromo isomer is the necessary procurement choice, as the 6-bromo isomer would introduce confounding NMDAR-mediated effects.
- [1] Irvine, M.W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors. Neurochem. Int., 61(4), 593-600. View Source
- [2] ChEMBL Assay CHEMBL615117. In vitro inhibition of platelet 12-lipoxygenase for compound CHEMBL4803817. European Bioinformatics Institute. View Source
